3,3-dimethyl-N-(4-methylphenyl)butanamide
Description
Properties
IUPAC Name |
3,3-dimethyl-N-(4-methylphenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-5-7-11(8-6-10)14-12(15)9-13(2,3)4/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODSCXOEHSXOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-dimethyl-N-(4-methylphenyl)butanamide typically involves the reaction of 3,3-dimethylbutanoic acid with 4-methylaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-dimethyl-N-(4-methylphenyl)butanamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: 3,3-dimethyl-N-(4-methylphenyl)butanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor studies.
Medicine: The compound is explored for its potential pharmacological properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It may also be employed in the formulation of certain materials or as an additive in various products.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3,3-Dimethyl-N-(4-Oxo-4-(Phenethylamino)Butyl)Butanamide (Compound 18)
- Structure: Shares the 3,3-dimethylbutanamide core but substitutes the 4-methylphenyl group with a 4-oxo-4-(phenethylamino)butyl chain.
- Synthesis : Prepared via EDC-HCl/DMAP-mediated coupling, yielding 89% as an off-white solid. Key NMR data (δ 7.20–7.32 ppm) indicate aromatic proton signals distinct from the target compound’s simpler 4-methylphenyl group .
(2R)- and (2S)-2-[[[3,5-Bis(Trifluoromethyl)Phenyl]Amino]Thioxomethyl]Amino Derivatives
- Structure : Enantiomeric 3,3-dimethyl-N-(phenylmethyl)butanamides with trifluoromethyl groups on the phenyl ring.
- Properties: High cost (~JPY 30,600–32,800 per 100 mg) suggests specialized applications, possibly in pharmaceuticals or catalysis.
Bromobutide (2-Bromo-3,3-Dimethyl-N-(1-Methyl-1-Phenylethyl)Butanamide)
- Structure : Bromine substitution at the β-position and a bulky 1-methyl-1-phenylethyl group.
- Application: Herbicide (Trade: Sumiherb) with CAS 13181-17-4. The bromine atom likely contributes to its phytotoxicity, a feature absent in the non-halogenated target compound .
- Regulatory Status : Subject to pesticide registration requirements, highlighting its environmental impact compared to simpler amides .
4-Methoxybutyrylfentanyl
- Structure : N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
- Application : Opioid derivative with a complex piperidinyl-phenethyl substituent. Demonstrates how butanamides can be tailored for neuropharmacological activity, unlike the target compound’s simpler structure .
Sulfonamide and Heterocyclic Derivatives
- Examples: 2-{[(4-Chlorophenyl)Sulfonyl]Amino}-3-Methyl-N-[3-(Trifluoromethyl)Phenyl]Butanamide: Incorporates a sulfonamide group and trifluoromethylphenyl moiety, likely enhancing protein-binding affinity . 4-[Methyl-(4-Methylphenyl)Sulfonylamino]-N-(1,3-Thiazol-2-yl)Butanamide: Features a thiazole ring, common in antimicrobial or kinase-inhibiting drugs .
- Comparison : The target compound lacks sulfonamide or heterocyclic groups, which are critical for specific biological interactions.
Carboxamide Cooling Agents
- Examples: 2-Isopropyl-2,3-dimethyl-N-(phenoxyalkyl)butanamides.
Biological Activity
3,3-Dimethyl-N-(4-methylphenyl)butanamide, a compound with potential therapeutic applications, has garnered interest in various scientific fields due to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on available research findings.
Chemical Structure and Properties
This compound is a member of the amide class of compounds. Its chemical formula is , indicating the presence of a butanamide backbone with additional methyl and phenyl groups. This structure is significant for its interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods, showing promising results comparable to established antibiotics like vancomycin .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory process. The phenyl group in its structure appears to play a crucial role in enhancing its binding affinity to target proteins associated with inflammation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
- Receptor Binding : It may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.
- Hydrophobic Interactions : The hydrophobic nature of the phenyl group enhances binding to protein pockets, facilitating effective modulation of protein function.
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds, providing insights into the potential applications of this compound:
- Antibacterial Study : A comparative study evaluated the antibacterial efficacy of various amide derivatives against Staphylococcus aureus and Candida tenuis, highlighting the superior activity of certain derivatives at specific concentrations .
- Anti-inflammatory Research : Investigations into related compounds have shown that structural modifications can significantly enhance anti-inflammatory activity, suggesting that further optimization of this compound could yield more potent derivatives.
Applications in Medicine and Industry
The biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Due to its antimicrobial and anti-inflammatory properties, it could serve as a lead compound for developing new therapeutics targeting infections and inflammatory diseases.
- Chemical Synthesis : It can be used as a building block in synthesizing more complex molecules in medicinal chemistry.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,3-dimethyl-N-(4-methylphenyl)butanamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves amide bond formation between 3,3-dimethylbutanoyl chloride and 4-methylaniline. Key factors include:
- Coupling Reagents : Use of carbodiimides (e.g., DCC or EDC) with catalytic DMAP to enhance reactivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility and reaction homogeneity.
- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product .
Yield optimization requires controlled stoichiometry (1.2:1 acyl chloride-to-amine ratio) and inert atmospheres to prevent hydrolysis .
Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
Quantum mechanical methods like Density Functional Theory (DFT) calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Reaction Path Searches : Tools like GRRM or AFIR map potential energy surfaces to identify intermediates and transition states .
- Solvent Effects : COSMO-RS simulations model solvent interactions to optimize reaction media .
Experimental validation via kinetic studies (e.g., monitoring by HPLC ) is critical to confirm computational predictions.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural confirmation:
- NMR : ¹H/¹³C NMR identifies protons (e.g., aromatic δ 7.2–7.4 ppm, methyl groups δ 1.2–1.4 ppm) and carbonyl signals (δ 168–170 ppm) .
- FT-IR : Strong absorption at ~1650 cm⁻¹ confirms the amide C=O stretch .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass (theoretical C₁₃H₁₉NO: 205.1467) .
X-ray crystallography (if crystals form) resolves bond angles and confirms stereochemistry .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Protocols : Replicate studies using identical cell lines (e.g., HEK-293 or HeLa) and positive/negative controls .
- Meta-Analysis : Pool data from multiple studies to identify trends in IC₅₀ values or binding affinities .
- Structural Analogues : Compare bioactivity with derivatives (e.g., sulfonamide variants ) to isolate substituent effects.
Basic: What are the stability profiles of this compound under laboratory storage conditions?
Methodological Answer:
- Storage Conditions : Stable at 4°C in amber vials under nitrogen for 6–12 months. Avoid humidity to prevent hydrolysis .
- Degradation Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC detect impurities (retention time shifts indicate degradation) .
- Oxidative Sensitivity : Susceptible to strong oxidizers (e.g., KMnO₄); use antioxidant stabilizers like BHT in long-term storage .
Advanced: How can factorial design optimize derivatization of this compound for enhanced bioactivity?
Methodological Answer:
A 2³ factorial design tests variables:
- Factors : Temperature (25–60°C), catalyst concentration (0.5–2 mol%), and solvent polarity (THF vs. DMF).
- Response Variables : Yield, purity, and bioactivity (e.g., IC₅₀ in enzyme inhibition assays).
Statistical software (e.g., Minitab) identifies significant interactions. For example, higher temperatures may improve coupling efficiency but reduce selectivity . Follow-up response surface methodology (RSM) refines optimal conditions .
Basic: What analytical workflows are recommended for quantifying this compound in complex matrices?
Methodological Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) with dichloromethane isolates the compound from biological matrices .
- Quantification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Validation : Calibration curves (0.1–100 µg/mL) ensure linearity (R² > 0.99) and limit of detection (LOD: 0.05 µg/mL) .
Advanced: How can molecular docking elucidate the binding mechanisms of this compound with biological targets?
Methodological Answer:
- Target Selection : Prioritize receptors with structural homology to known amide-binding proteins (e.g., COX-2 or serotonin receptors) .
- Software Tools : AutoDock Vina or Schrödinger Suite perform flexible docking, accounting for ligand torsional freedom .
- Validation : Compare docking scores (ΔG) with experimental binding data (e.g., SPR or ITC) to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
